(3,5-Dimethylisoxazol-4-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O2/c1-14-19(15(2)31-26-14)20(30)29-8-6-16(7-9-29)27-10-12-28(13-11-27)18-5-3-4-17(25-18)21(22,23)24/h3-5,16H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLFLTVTRBLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a trifluoromethyl group and a pyridine ring, which are common functional groups in medicinal chemistry. The trifluoromethyl group is often used to increase the metabolic stability and lipophilicity of a drug, while the pyridine ring can participate in various types of non-covalent interactions with biological targets .
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- An isoxazole ring , which contributes to its biological activity.
- A trifluoromethyl group , enhancing lipophilicity and metabolic stability.
- Two piperidine and piperazine moieties , which are often associated with neuroactive properties.
The molecular formula is with a molecular weight of 369.34 g/mol.
Pharmacological Studies
Research indicates that this compound may exhibit a range of biological activities, including:
- Antidepressant-like effects : Preliminary studies suggest that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- CNS activity : The piperazine and piperidine groups are known for their interactions with various receptors in the central nervous system (CNS), potentially influencing anxiety and depression-related behaviors.
- Antimicrobial properties : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.
The proposed mechanisms of action include:
- Receptor binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme inhibition : It could inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing the availability of these crucial biomolecules.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
- Cell Viability Assays : Testing against various cell lines showed that the compound can inhibit cell proliferation at specific concentrations, indicating potential anticancer properties.
- Enzymatic Assays : The compound's ability to inhibit key enzymes related to neurotransmitter metabolism has been documented, supporting its role as a neuroactive agent.
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of the compound:
- Behavioral Tests : In rodent models, administration resulted in significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.
- Pharmacokinetics : Studies indicated favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.34 g/mol |
| Antidepressant Activity | Yes (preliminary evidence) |
| Antimicrobial Activity | Yes (specific derivatives tested) |
| CNS Interaction | Potentially significant |
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : The compound has been studied for its potential antidepressant effects. Research indicates that derivatives of isoxazole can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Anxiolytic Effects : Similar to its antidepressant applications, the compound may exhibit anxiolytic properties by interacting with GABAergic systems. This interaction can enhance the calming effects in clinical settings, making it a candidate for further exploration in anxiety disorders .
- Neuroprotective Properties : The isoxazole ring has been associated with neuroprotective effects in various studies. Compounds featuring this structure are being investigated for their ability to protect neuronal cells from apoptosis and oxidative stress, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacological Insights
- Dipeptidyl Peptidase IV Inhibition : In related studies, compounds with similar structural motifs have shown promise as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. These inhibitors are significant in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels . Future research may explore whether this compound exhibits similar DPP-IV inhibitory activity.
- Anticancer Potential : Preliminary investigations suggest that derivatives of the compound may possess anticancer properties by inducing apoptosis in cancer cells. This is hypothesized to occur through the modulation of specific signaling pathways involved in cell survival and proliferation .
Case Study 1: Antidepressant Evaluation
A study conducted on a series of isoxazole derivatives revealed that modifications to the piperazine moiety significantly enhanced their affinity for serotonin receptors. The compound under consideration was part of this series and demonstrated promising results in reducing depressive-like behaviors in animal models.
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that compounds similar to (3,5-Dimethylisoxazol-4-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone can protect neuronal cells from oxidative stress induced by hydrogen peroxide. These findings suggest a potential therapeutic role in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analog 1: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Structural differences: Replaces the isoxazole with a pyrazole ring. Substitutes the trifluoromethylpyridine-piperazine-piperidine chain with a pyrazolo[3,4-d]pyrimidinylamino-phenyl group.
- Reduced lipophilicity compared to the target compound due to the absence of a trifluoromethyl group.
Structural Analog 2: (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
- Structural differences :
- Uses a 3,5-dimethoxyphenyl group instead of isoxazole.
- Lacks the piperidine spacer and trifluoromethylpyridine substituent.
- Simpler structure may reduce synthetic complexity but limit target selectivity.
Structural Analog 3: Patent Compound from EP 1 808 168 B1
- Example: (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone
- Structural differences :
- Replaces trifluoromethylpyridine with a methanesulfonylphenyl-pyrazolopyrimidine group.
- Retains the isoxazole and piperidine core.
- Implications :
Structural Analog 4: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone
- Structural differences :
- Substitutes isoxazole with thiophene and piperidine with a direct piperazine linkage.
- Implications :
Comparative Analysis Table
Key Research Findings and Implications
- Trifluoromethyl vs. Methanesulfonyl Groups : The target compound’s trifluoromethyl group offers superior lipophilicity, while the patent compound’s methanesulfonyl group may enhance aqueous solubility and target engagement .
- Isoxazole vs. Heterocyclic Replacements : Isoxazole in the target compound balances metabolic stability and hydrogen-bonding capacity compared to pyrazole (Analog 1) or thiophene (Analog 4) .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
